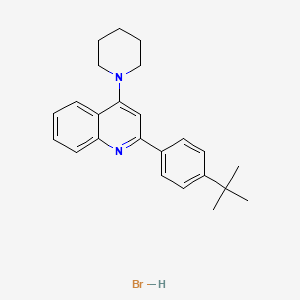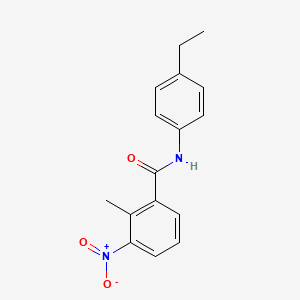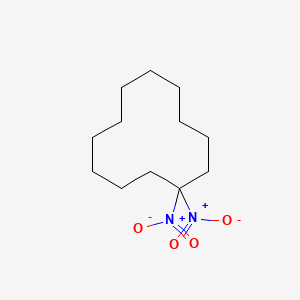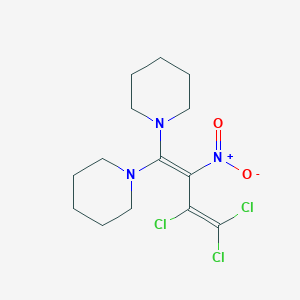
1,3-Butadiene, 1,1,2-trichloro-3-nitro-4,4-di(1-piperidyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,4,4-Trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadienyl]piperidine is a complex organic compound with the molecular formula C14H20Cl3N3O2 It is characterized by the presence of multiple functional groups, including nitro, chloro, and piperidine moieties
Preparation Methods
The synthesis of 1-[3,4,4-Trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadienyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4,4-trichloro-2-nitro-1-butadiene with piperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of advanced catalytic systems to enhance yield and purity .
Chemical Reactions Analysis
1-[3,4,4-Trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadienyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide or alkoxide ions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases.
Scientific Research Applications
1-[3,4,4-Trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadienyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[3,4,4-Trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadienyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine moiety can interact with biological targets through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-[3,4,4-Trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadienyl]piperidine can be compared with other similar compounds such as:
3,3,3-Trichloro-1-nitroprop-1-ene: Similar in having a trichloro and nitro group but differs in the absence of the piperidine moiety.
1,2,3-Trichlorobenzene: Contains trichloro groups but lacks the nitro and piperidine functionalities.
1,3,5-Trichloro-2,4,6-trinitrobenzene: Contains multiple nitro groups and trichloro groups but has a different core structure. The uniqueness of 1-[3,4,4-Trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadienyl]piperidine lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20Cl3N3O2 |
|---|---|
Molecular Weight |
368.7 g/mol |
IUPAC Name |
1-(3,4,4-trichloro-2-nitro-1-piperidin-1-ylbuta-1,3-dienyl)piperidine |
InChI |
InChI=1S/C14H20Cl3N3O2/c15-11(13(16)17)12(20(21)22)14(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10H2 |
InChI Key |
LMONVEOEQYURAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





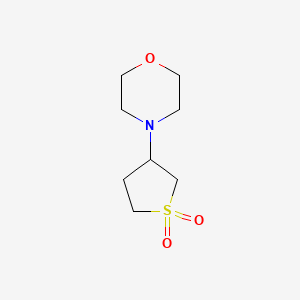


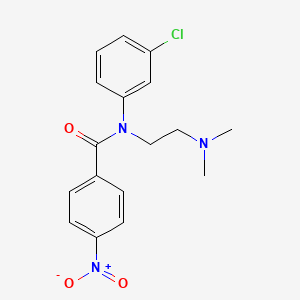

![3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide](/img/structure/B11944079.png)


